2-Azaadamantane-N-oxyl fundamental properties
2-Azaadamantane-N-oxyl fundamental properties
An In-Depth Technical Guide to 2-Azaadamantane-N-oxyl (AZADO): Core Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
The oxidation of alcohols to carbonyl compounds represents a cornerstone transformation in organic synthesis. For decades, 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) has been a benchmark catalyst for this purpose. However, its efficacy is notably diminished with sterically hindered substrates. This guide delves into the fundamental properties and applications of 2-Azaadamantane-N-oxyl (AZADO), a stable nitroxyl radical that has emerged as a superior catalyst for a broad range of alcohol oxidations. We will explore its unique structural advantages, mechanism of action, and field-proven experimental protocols, providing researchers with a comprehensive understanding of its capabilities.
Introduction: Overcoming the Limitations of TEMPO
The development of efficient and selective oxidation methods is a central theme in synthetic chemistry.[1][2] While TEMPO is effective for the selective oxidation of primary alcohols, its catalytic activity is hampered by steric hindrance.[3][4] The four methyl groups surrounding the nitroxyl radical in TEMPO impede the approach of bulky secondary alcohols, leading to poor reactivity.[4][5]
To address this limitation, 2-Azaadamantane-N-oxyl (AZADO) was developed.[1][2] AZADO is a structurally less hindered, stable nitroxyl radical that exhibits extraordinarily high catalytic activity.[5][6] Its rigid, cage-like adamantane skeleton provides stability, while the reduced steric bulk around the N-O radical center allows for the efficient oxidation of a wider range of substrates, including previously challenging sterically hindered secondary alcohols.[3][7] This guide synthesizes the critical technical details of AZADO, from its core properties to its practical application in complex synthetic workflows.
Core Physicochemical and Structural Properties
AZADO's unique structure is directly responsible for its enhanced catalytic proficiency. Unlike the more sterically congested TEMPO, the azaadamantane framework provides a more open reaction center.[7]
| Property | Value | Source |
| Chemical Name | 2-Azaadamantane-N-oxyl | |
| Synonym(s) | AZADO | [6][8] |
| CAS Number | 57625-08-8 | [9] |
| Molecular Formula | C₉H₁₄NO | [9] |
| Molecular Weight | 152.21 g/mol | [9] |
| Appearance | Powder | |
| Melting Point | 182-189 °C (decomposes) | |
| Storage Temperature | 2-8°C |
The Catalytic Principle: Mechanism of Action
The catalytic activity of AZADO, like other nitroxyl radicals, hinges on its ability to cycle between three oxidation states: the nitroxyl radical, the oxoammonium ion, and the hydroxylamine. The oxoammonium ion is the active oxidant in the alcohol oxidation cycle.[1][2][5]
The generally accepted mechanism proceeds as follows:
-
Oxidation of AZADO: The nitroxyl radical is first oxidized by a stoichiometric co-oxidant (e.g., NaOCl, PhI(OAc)₂) to the highly electrophilic N-oxoammonium ion.[10]
-
Alcohol Oxidation: The alcohol substrate attacks the oxoammonium ion. This is followed by a base-assisted deprotonation and subsequent hydride transfer from the alcohol's α-carbon to the oxoammonium species.
-
Product Formation & Catalyst Regeneration: This step yields the desired carbonyl compound (aldehyde or ketone) and the corresponding hydroxylamine.
-
Re-oxidation to Nitroxyl Radical: The hydroxylamine is then oxidized back to the nitroxyl radical by the co-oxidant, completing the catalytic cycle and allowing the catalyst to turn over.
The superior performance of AZADO stems from kinetic factors; the reduced steric hindrance around the reaction center facilitates the interaction with bulky alcohol substrates, leading to significantly higher reaction rates compared to TEMPO.[4]
Caption: General catalytic cycle for AZADO-mediated alcohol oxidation.
Key Applications in Organic Synthesis
AZADO's primary application is the catalytic oxidation of alcohols, where it demonstrates broad substrate scope and high efficiency.[7][11]
Oxidation of Sterically Hindered Secondary Alcohols
This is where AZADO truly excels over TEMPO. Bulky secondary alcohols that are poor substrates for TEMPO-based systems are efficiently converted to their corresponding ketones in excellent yields using AZADO.[3][7] For example, 1-Me-AZADO, a closely related derivative, provides high productivity in the oxidation of various secondary alcohols where TEMPO results in low productivity.[4]
Table 2: Comparative Catalytic Efficiency (AZADO vs. TEMPO)
| Substrate (Secondary Alcohol) | Catalyst (1 mol%) | Co-Oxidant | Yield (%) | Source |
| l-Menthol | TEMPO | PhI(OAc)₂ | Low | [4] |
| l-Menthol | 1-Me-AZADO | PhI(OAc)₂ | 98% | [4] |
| 1-Adamantanol | TEMPO | PhI(OAc)₂ | 24% | [5] |
| 1-Adamantanol | AZADO | PhI(OAc)₂ | 98% | [5] |
Oxidation of Primary Alcohols
AZADO is also a highly effective catalyst for the oxidation of primary alcohols. Depending on the reaction conditions and the co-oxidant used, the reaction can be stopped selectively at the aldehyde stage or proceed to the carboxylic acid.[5][12]
-
To Aldehydes: Using co-catalysts like tert-butyl nitrite with aerobic oxidation provides the corresponding aldehydes selectively.[6][12]
-
To Carboxylic Acids: A one-pot oxidation of primary alcohols to carboxylic acids can be achieved using a system like 1-Me-AZADO⁺X⁻ with sodium chlorite (NaClO₂).[5][6]
Other Chemoselective Oxidations
The utility of AZADO extends beyond simple alcohol oxidations:
-
Oxidative Cleavage of Vicinal Diols: In the presence of a co-oxidant like PhI(OAc)₂, AZADO catalyzes the smooth oxidative cleavage of 1,2-diols to one-carbon-shorter carboxylic acids.[6]
-
Oxidation of α-Hydroxy Acids: AZADO enables the chemoselective oxidation of α-hydroxy acids to α-keto acids, which are valuable synthetic intermediates.[6][7]
Field-Proven Experimental Protocols
The trustworthiness of a catalyst is demonstrated through robust and reproducible experimental protocols. Below are detailed methodologies for common AZADO-catalyzed transformations.
Protocol 1: Oxidation of a Hindered Secondary Alcohol with PhI(OAc)₂
This protocol is adapted from literature procedures and is highly effective for substrates where TEMPO fails.[4] It demonstrates the power of AZADO under Margarita's conditions.
Caption: Workflow for AZADO-catalyzed oxidation using PhI(OAc)₂.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of the secondary alcohol (e.g., l-menthol, 1.0 mmol) in dichloromethane (CH₂Cl₂, 1.5 mL), add 2-Azaadamantane-N-oxyl (AZADO) (2.5 mg, 0.015 mmol, 1.5 mol%).
-
Addition of Co-oxidant: Add (diacetoxy)iodobenzene (PhI(OAc)₂) (720 mg, 2.24 mmol) in one portion.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 40 minutes to a few hours.[4]
-
Workup: Upon completion, dilute the mixture with diethyl ether (Et₂O) and quench by adding saturated aqueous sodium bicarbonate (NaHCO₃) followed by saturated aqueous sodium thiosulfate (Na₂S₂O₃).
-
Extraction: Separate the layers and extract the aqueous layer with Et₂O.
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to afford the pure ketone.
Protocol 2: Aerobic Oxidation of a Primary Alcohol
This protocol highlights a "green" approach, using air (oxygen) as the terminal oxidant, which is environmentally benign.
Caption: Workflow for AZADO-catalyzed aerobic alcohol oxidation.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine the primary alcohol (1.0 mmol), AZADO (1.5 mg, 0.01 mmol, 1 mol%), and sodium nitrite (NaNO₂) (6.9 mg, 0.1 mmol, 10 mol%).
-
Solvent Addition: Add acetic acid (AcOH) as the solvent.
-
Atmosphere: Fit the flask with a balloon filled with air.
-
Reaction: Stir the mixture vigorously at room temperature. The open-air atmosphere ensures a sufficient supply of oxygen.
-
Monitoring and Workup: Monitor the reaction by TLC. Upon completion, dilute the mixture with water and extract with diethyl ether.
-
Washing: Carefully wash the combined organic layers with saturated aqueous NaHCO₃ to neutralize the acetic acid, followed by a wash with brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude aldehyde, which can be further purified if necessary.
Safety and Handling
Proper handling of AZADO is crucial for laboratory safety.
-
Hazard Classification: AZADO is classified as harmful if swallowed (Acute Toxicity 4, Oral).[9]
-
GHS Pictogram: GHS07 (Exclamation Mark).
-
Signal Word: Warning.
-
Precautionary Statements: Wear protective gloves, eye protection, and a dust mask. Avoid breathing dust. Wash hands thoroughly after handling.
-
Storage: Store in a cool, dry place at 2-8°C, away from heat and sources of ignition.[13]
Conclusion
2-Azaadamantane-N-oxyl (AZADO) represents a significant advancement in the field of catalytic oxidation. Its structurally engineered design successfully overcomes the steric limitations of TEMPO, establishing it as a highly efficient and versatile catalyst for the oxidation of a wide array of alcohols. Its ability to oxidize bulky secondary alcohols and participate in various chemoselective transformations makes it an indispensable tool for synthetic chemists in academic and industrial research. The continued development of AZADO-based catalytic systems promises further innovations in creating more sustainable and powerful synthetic methodologies.
References
-
Shibuya, M., Tomizawa, M., Suzuki, I., & Iwabuchi, Y. (2006). 2-Azaadamantane N-Oxyl (AZADO) and 1-Me-AZADO: Highly Efficient Organocatalysts for Oxidation of Alcohols. Journal of the American Chemical Society, 128(26), 8412–8413. [Link]
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Organic Chemistry Portal. (n.d.). 2-Azaadamantane N-Oxyl, AZADO. Organic Chemistry Portal. Retrieved from [Link]
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Organic Chemistry Portal. (2006). 2-Azaadamantane N-Oxyl (AZADO) and 1-Me-AZADO: Highly Efficient Organocatalysts for Oxidation of Alcohols. Organic Chemistry Portal. Retrieved from [Link]
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Ma, N., et al. (2018). CuCl/TMEDA/nor-AZADO-catalyzed aerobic oxidative acylation of amides with alcohols to produce imides. Chemical Science, 9(22), 5036-5042. [Link]
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Iwabuchi, Y., et al. (2011). Discovery and Exploitation of AZADO: The Highly Active Catalyst for Alcohol Oxidation. Journal of Synthetic Organic Chemistry, Japan, 69(11), 1235-1247. [Link]
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Hosokawa, Y., et al. (2023). Comprehensive Structural and Electronic Properties of 2-Azaadamantane N-Oxyl Derivatives Correlated with Their Catalytic Ability. ACS Omega. [Link]
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Hosokawa, Y., et al. (2023). Comprehensive Structural and Electronic Properties of 2-Azaadamantane N-Oxyl Derivatives Correlated with Their Catalytic Ability. National Institutes of Health. [Link]
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National Center for Biotechnology Information. (n.d.). 2-Azaadamantane-N-oxyl. PubChem Compound Database. Retrieved from [Link]
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Shibuya, M., et al. (2016). Recent Progress in the Application of Nitroxyl Radical Catalysts to the Synthesis of Natural Products. The Chemical Record, 16(5), 2335-2351. [Link]
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Organic Chemistry Portal. (n.d.). Aldehyde synthesis by oxidation of alcohols. Organic Chemistry Portal. Retrieved from [Link]
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Sigma-Aldrich. (n.d.). 2-Azaadamantane-N-oxyl, 96%. Scientific Laboratory Supplies. Retrieved from [Link]
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